![molecular formula C11H18N4O2 B2604105 tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate CAS No. 2091447-06-0](/img/structure/B2604105.png)
tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The tert-butyl group is usually introduced via a nucleophilic substitution reaction.
- tert-Butyl chloride or tert-butyl bromide can be used as the alkylating agents in the presence of a base like potassium carbonate.
Carbamate Formation:
- The final step involves the formation of the carbamate group.
- This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods:
While specific industrial methods for large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. Industrial production would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate typically involves the following steps:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core:
- The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-diketones.
- Reaction conditions often include heating the mixture in a suitable solvent like ethanol or acetic acid, sometimes under reflux conditions.
化学反応の分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrimidine core.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can target the carbamate group or the heterocyclic core.
- Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution:
- Nucleophilic substitution reactions can occur at the tert-butyl group or the carbamate nitrogen.
- Reagents such as alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or triethylamine.
Major Products:
Oxidation: Oxidized derivatives of the pyrazolo[1,5-a]pyrimidine core.
Reduction: Reduced forms of the carbamate or heterocyclic core.
Substitution: Substituted derivatives with various functional groups replacing the tert-butyl or carbamate groups.
科学的研究の応用
Chemistry:
- The compound serves as a building block for synthesizing more complex molecules.
- It is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology:
- It has potential applications in drug discovery and development.
- The compound can be used as a probe to study biological pathways and enzyme interactions.
Medicine:
- Research into its pharmacological properties could lead to the development of new therapeutic agents.
- It may exhibit activity against certain diseases or conditions, making it a candidate for further investigation.
Industry:
- The compound can be used in the development of new materials with specific properties.
- It may find applications in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrimidine core can mimic natural substrates or inhibitors, allowing it to interfere with biological pathways. The carbamate group may also play a role in binding to target molecules, enhancing the compound’s specificity and potency.
類似化合物との比較
-
tert-butyl N-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate:
- Similar structure with a methyl group at the 6-position.
- Exhibits different chemical and biological properties due to the presence of the methyl group.
-
tert-butyl N-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate:
- Contains a triazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyrimidine.
- Different reactivity and potential applications.
Uniqueness:
- The unique combination of the pyrazolo[1,5-a]pyrimidine core and the tert-butyl carbamate group gives tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate distinct chemical properties.
- Its structure allows for specific interactions with biological targets, making it a valuable tool in scientific research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-8-7-13-15-6-4-5-12-9(8)15/h7,12H,4-6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNSIHROHZERFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2NCCCN2N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
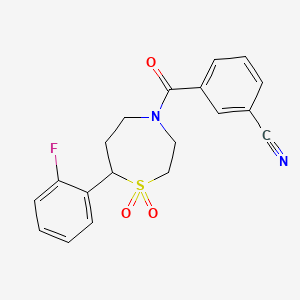
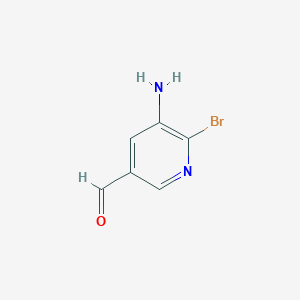
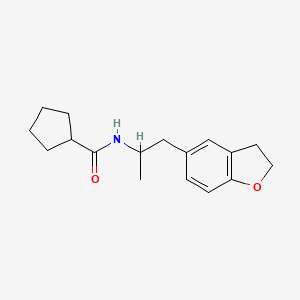
![ethyl 2-(3-methoxyphenyl)-4-{[(2,4,6-trimethylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2604027.png)
![2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604028.png)
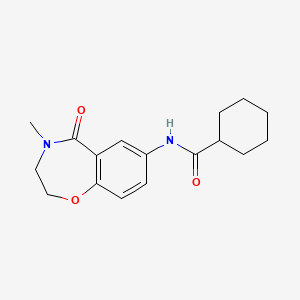
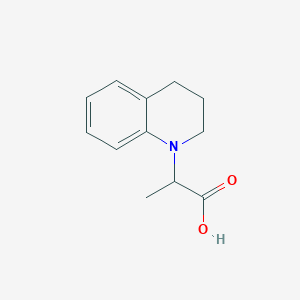
![{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid](/img/structure/B2604032.png)
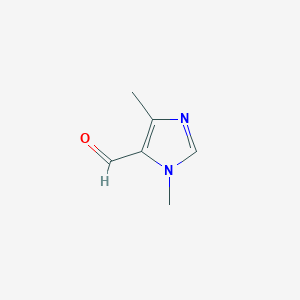
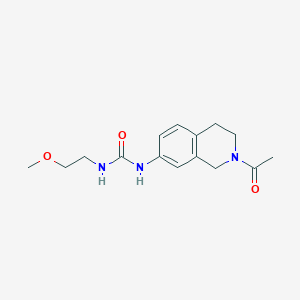
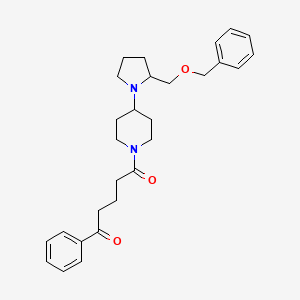
![3-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2604040.png)
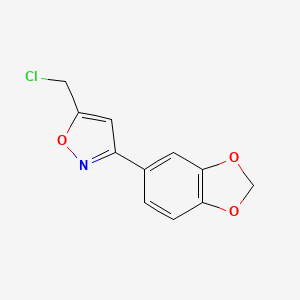
![methyl 3-({[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2604043.png)
